Tris(4-fluorophenyl)(phenyl)stannane
Description
Tris(4-fluorophenyl)(phenyl)stannane is an organotin compound featuring a central tin atom bonded to three 4-fluorophenyl groups and one phenyl group. Its molecular structure combines the steric bulk of aromatic substituents with the electronic effects of fluorine atoms, making it a versatile reagent in organic synthesis and materials science. The fluorine atoms enhance the compound’s stability and reactivity by withdrawing electron density, which influences its interactions in catalytic and cross-coupling reactions .
Properties
CAS No. |
62942-36-3 |
|---|---|
Molecular Formula |
C24H17F3Sn |
Molecular Weight |
481.1 g/mol |
IUPAC Name |
tris(4-fluorophenyl)-phenylstannane |
InChI |
InChI=1S/3C6H4F.C6H5.Sn/c3*7-6-4-2-1-3-5-6;1-2-4-6-5-3-1;/h3*2-5H;1-5H; |
InChI Key |
SAJQDUPKIRUGBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-fluorophenyl)(phenyl)stannane typically involves the reaction of phenylstannane with 4-fluorophenyl halides under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where phenylstannane reacts with 4-fluorophenyl iodide in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Tris(4-fluorophenyl)(phenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The phenyl and 4-fluorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed under anhydrous conditions.
Major Products Formed:
Oxidation: Formation of stannic derivatives with higher oxidation states.
Reduction: Formation of stannous derivatives with lower oxidation states.
Substitution: Formation of new organotin compounds with different functional groups.
Scientific Research Applications
Chemistry: Tris(4-fluorophenyl)(phenyl)stannane is used as a precursor in the synthesis of other organotin compounds. It serves as a reagent in cross-coupling reactions and as a catalyst in various organic transformations .
Biology and Medicine: In biological research, organotin compounds like this compound are studied for their potential antimicrobial and anticancer properties. They are also investigated for their role in enzyme inhibition and as potential therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in the manufacture of plastics. Its unique properties make it valuable in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of Tris(4-fluorophenyl)(phenyl)stannane involves its interaction with molecular targets such as enzymes and cellular components. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, its ability to form stable complexes with various ligands contributes to its biological and chemical effects .
Comparison with Similar Compounds
Substituent Effects: Fluorine vs. Other Halogens or Groups
Key Comparison Table
| Compound Name | Substituents | Key Properties/Applications | References |
|---|---|---|---|
| Tris(4-fluorophenyl)(phenyl)stannane | 3×4-Fluorophenyl, 1×Phenyl | High stability, electron-withdrawing effects enhance reactivity in catalysis | |
| Tributyl(4-fluorophenyl)stannane | 3×4-Fluorophenyl, 1×Butyl | Lower steric hindrance; used in Stille coupling reactions | |
| Tris(p-chlorophenyl)tin chloride | 3×4-Chlorophenyl, 1×Chloride | Higher toxicity; used in biocides | |
| Tetrakis(m-fluorophenyl)tin | 4×3-Fluorophenyl | Increased steric bulk; limited solubility in polar solvents | |
| Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- | 1×Trifluoromethylphenyl, 3×Cl | Extreme electron withdrawal; specialized in fluorinated synthesis |
Key Findings :
- Fluorine vs. Chlorine : Fluorinated derivatives exhibit lower toxicity compared to chlorinated analogs (e.g., tributyltin chloride), making them safer for laboratory use .
- Electronic Effects : The 4-fluorophenyl groups in this compound provide stronger electron-withdrawing effects than methyl or methoxy substituents (e.g., Chlorotris(4-methoxyphenyl)stannane), enhancing its utility in reactions requiring polarized tin-carbon bonds .
- Steric Considerations : Replacing one fluorophenyl group with a phenyl group (as in the target compound) reduces steric hindrance compared to tetrakis(fluorophenyl)tin derivatives, improving solubility in organic solvents .
Catalytic Performance :
- Fluorinated stannanes generally outperform non-fluorinated counterparts (e.g., triphenyltin chloride) in reactions requiring oxidative stability, such as photoredox catalysis .
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